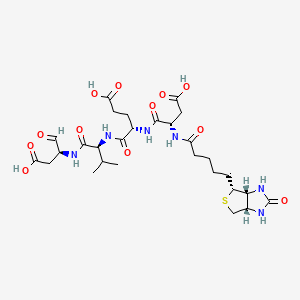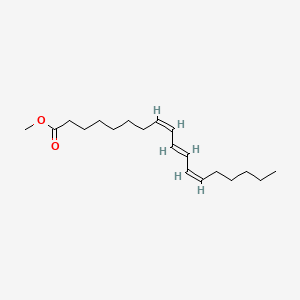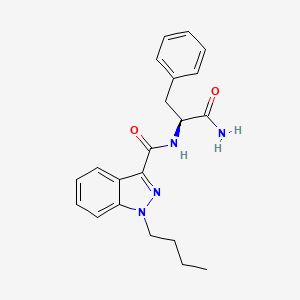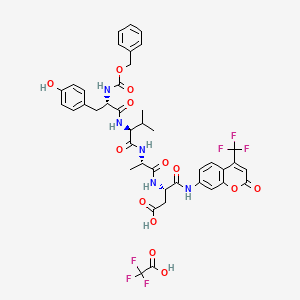
Biotin-DEVD-CHO (trifluoroacetate salt)
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Biotin-DEVD-CHO (trifluoroacetate salt) is a biotin-conjugated form of the caspase-3 and -7 inhibitor Ac-DEVD-CHO. This compound is widely used in biochemical research, particularly in studies involving apoptosis, a form of programmed cell death. The compound’s full chemical name is N-[5-[(3aS,4S,6aR)-hexahydro-2-oxo-1H-thieno[3,4-d]imidazol-4-yl]-1-oxopentyl]-L-α-aspartyl-L-α-glutamyl-N-[(1S)-2-carboxy-1-formylethyl]-L-valinamide, trifluoroacetate salt .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Biotin-DEVD-CHO typically involves the conjugation of biotin to the DEVD peptide sequence (Asp-Glu-Val-Asp) followed by the addition of a formyl group (CHO). The reaction conditions often include the use of formic acid as a solvent, with the final product being purified to achieve a purity of ≥95% .
Industrial Production Methods
Industrial production of Biotin-DEVD-CHO involves large-scale synthesis using automated peptide synthesizers. The process includes the sequential addition of amino acids to form the DEVD peptide, followed by biotinylation and formylation. The product is then purified using high-performance liquid chromatography (HPLC) to ensure high purity and consistency .
Analyse Chemischer Reaktionen
Types of Reactions
Biotin-DEVD-CHO primarily undergoes substitution reactions, particularly in the context of its interaction with caspases. It does not typically undergo oxidation or reduction reactions under standard laboratory conditions .
Common Reagents and Conditions
The common reagents used in the synthesis and reactions of Biotin-DEVD-CHO include formic acid, biotin, and the DEVD peptide sequence. The reactions are typically carried out at room temperature or slightly elevated temperatures to ensure optimal yield and purity .
Major Products Formed
The major product formed from the reactions involving Biotin-DEVD-CHO is the biotinylated DEVD peptide, which is used for affinity purification and detection of active caspases .
Wissenschaftliche Forschungsanwendungen
Biotin-DEVD-CHO is extensively used in scientific research, particularly in the fields of cell biology and biochemistry. Its primary applications include:
Affinity Purification: Used for the affinity purification of active caspase-3, -6, -7, and -8
Detection of Active Caspases: Employed in the detection of active caspase-3 in tissue samples and permeabilized cells using affinity labeling with streptavidin conjugates
Apoptosis Studies: Utilized in studies of apoptosis to understand the mechanisms of programmed cell death and the role of caspases in this process
Wirkmechanismus
Biotin-DEVD-CHO exerts its effects by inhibiting caspase-3 and -7. The DEVD peptide sequence mimics the natural substrate of these caspases, allowing the compound to bind to the active site and inhibit their activity. This inhibition prevents the cleavage of downstream substrates, thereby blocking the apoptotic pathway .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Ac-DEVD-CHO: A non-biotinylated form of the caspase-3 and -7 inhibitor.
Biotin-VAD-FMK: Another biotinylated caspase inhibitor with a different peptide sequence (Val-Ala-Asp).
Uniqueness
Biotin-DEVD-CHO is unique due to its biotinylation, which allows for easy detection and purification using streptavidin conjugates. This feature makes it particularly useful in biochemical assays and affinity purification techniques .
Eigenschaften
Molekularformel |
C28H42N6O12S |
|---|---|
Molekulargewicht |
686.7 g/mol |
IUPAC-Name |
(4S)-4-[[(2S)-2-[5-[(3aR,4R,6aS)-2-oxo-1,3,3a,4,6,6a-hexahydrothieno[3,4-d]imidazol-4-yl]pentanoylamino]-3-carboxypropanoyl]amino]-5-[[(2S)-1-[[(2S)-1-carboxy-3-oxopropan-2-yl]amino]-3-methyl-1-oxobutan-2-yl]amino]-5-oxopentanoic acid |
InChI |
InChI=1S/C28H42N6O12S/c1-13(2)23(27(45)29-14(11-35)9-21(39)40)33-25(43)15(7-8-20(37)38)31-26(44)16(10-22(41)42)30-19(36)6-4-3-5-18-24-17(12-47-18)32-28(46)34-24/h11,13-18,23-24H,3-10,12H2,1-2H3,(H,29,45)(H,30,36)(H,31,44)(H,33,43)(H,37,38)(H,39,40)(H,41,42)(H2,32,34,46)/t14-,15-,16-,17+,18+,23-,24+/m0/s1 |
InChI-Schlüssel |
NOYOANDLKBWUGA-KSMLJOLJSA-N |
Isomerische SMILES |
CC(C)[C@@H](C(=O)N[C@@H](CC(=O)O)C=O)NC(=O)[C@H](CCC(=O)O)NC(=O)[C@H](CC(=O)O)NC(=O)CCCC[C@@H]1[C@H]2[C@@H](CS1)NC(=O)N2 |
Kanonische SMILES |
CC(C)C(C(=O)NC(CC(=O)O)C=O)NC(=O)C(CCC(=O)O)NC(=O)C(CC(=O)O)NC(=O)CCCCC1C2C(CS1)NC(=O)N2 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.





![(1R)-2-[[3-[4-(difluoromethoxy)phenyl]-[1,2,4]triazolo[4,3-a]pyrazin-5-yl]oxy]-1-(3,4-difluorophenyl)-N,N-dimethylethanamine](/img/structure/B10797023.png)

![3-(4-Chlorophenyl)-[1,2,4]triazolo[4,3-a]pyrazin-5-amine](/img/structure/B10797034.png)
![3-[4-(Difluoromethoxy)phenyl]-6-[2-(3,4-difluorophenyl)ethoxy]-[1,2,4]triazolo[4,3-a]pyrazine](/img/structure/B10797041.png)
![4-[1-(4-fluorophenyl)-2,5-dimethylpyrrol-3-yl]-N,N-dimethyl-4-oxobutanamide](/img/structure/B10797046.png)
![2-[4-[[1-(4-chlorophenyl)-2,5-dimethylpyrrol-3-yl]methylamino]piperidin-1-yl]-N-methylacetamide](/img/structure/B10797066.png)

![1-benzyl-N-[[1-(4-fluorophenyl)-2,5-dimethylpyrrol-3-yl]methyl]piperidin-4-amine](/img/structure/B10797071.png)

![4-[1-(4-Fluorophenyl)-2,5-dimethylpyrrol-3-yl]-4-oxobutanoic acid](/img/structure/B10797080.png)
![5-Azido-3-(4-chlorophenyl)-[1,2,4]triazolo[4,3-a]pyrazine](/img/structure/B10797085.png)
